Product packaging for Ecteinascidin 729(Cat. No.:)

Ecteinascidin 729

Cat. No.: B1206376
M. Wt: 747.8 g/mol
InChI Key: UPGCDKVJPIRNTG-HKGVKFBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecteinascidin 729 (ET-729) is a marine natural product first isolated from the Caribbean tunicate Ecteinascidia turbinata and is part of the ecteinascidin family of compounds known for their remarkable biological activity . It features a complex pentacyclic core structure composed of tetrahydroisoquinoline subunits, which is critical for its mechanism of action . Among the ecteinascidins, ET-729 is recognized as one of the most potent members, demonstrating significant antiproliferative activity against a broad range of cancer cell lines, including murine lymphocytic leukemia (L1210), murine lymphoblastic cells (P388), human lung carcinoma (A549), and human colon carcinoma (HT29) . The compound exerts its potent effects by binding to the minor groove of DNA, where it is known to form covalent adducts with the N-2 position of guanine, a mechanism it shares with the saframycin class of antibiotics . This interaction disrupts essential cellular processes, leading to the inhibition of DNA synthesis and ultimately, cell death . Preclinical studies have demonstrated that ET-729 achieves 50% growth inhibitory concentrations (IC50) in the pico-molar range (37-72 pM) against L1210 cells, underscoring its exceptional potency . In vivo antitumor activity has been observed in mouse models at low microgram-per-kilogram doses . Pharmacokinetic studies in mice indicate that the compound has an elimination half-life of approximately 28 minutes and is stable in acidic conditions, though its stability decreases under neutral and basic conditions . Although ET-729 exhibited extremely promising preclinical results, its development as a therapeutic agent has been discontinued at the preclinical stage . Consequently, it now serves as a highly valuable reference compound for researchers exploring the structure-activity relationships within this class of marine natural products, which includes the FDA-approved drug trabectedin (ET-743) . This compound is presented for research applications only. For Research Use Only . Not intended for any human or veterinary diagnostic, therapeutic, or other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H41N3O11S B1206376 Ecteinascidin 729

Properties

Molecular Formula

C38H41N3O11S

Molecular Weight

747.8 g/mol

IUPAC Name

[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21?,22?,28?,29?,35-,36-,38-/m0/s1

InChI Key

UPGCDKVJPIRNTG-HKGVKFBLSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C(C3C4[C@@H]5C6=C(C(=C7C(=C6C(N4[C@H](C(C2)N3)O)COC(=O)[C@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Synonyms

ecteinascidin 729
ET-729
NSC 638718
NSC638718

Origin of Product

United States

Natural Origin, Isolation, and Biosynthetic Pathway Elucidation

Marine Source Identification: Ecteinascidia turbinata

Ecteinascidin 729 was first identified and isolated from the marine tunicate, Ecteinascidia turbinata. acs.orgillinois.eduscienceopen.com This colonial sea squirt, found in the Caribbean and Mediterranean seas, is the original recognized source of a family of related compounds known as ecteinascidins. nih.govencyclopedia.pub These compounds, including ET-729, are characterized by their intricate, polycyclic structures and potent biological activities. acs.orgnih.gov The initial isolation from E. turbinata marked a critical first step in the scientific journey to understand this unique class of marine natural products. illinois.eduscienceopen.comsmolecule.com

Table 1: Ecteinascidin Compounds from Ecteinascidia turbinata

Compound Name Molecular Formula Potency
This compound C38H41N3O11S Potent
Ecteinascidin 743 C39H43N3O11S Striking
Ecteinascidin 745 C39H43N3O12S Potent
Ecteinascidin 759A C40H45N3O12S Potent
Ecteinascidin 759B C40H45N3O12S Potent

This table is generated based on data from available research, illustrating the family of compounds isolated from the source organism. acs.orgnih.gov

Symbiotic Microbial Origin: Candidatus Endoecteinascidia frumentensis Research

While Ecteinascidia turbinata is the host organism from which ET-729 is extracted, subsequent research has revealed that the tunicate itself is likely not the producer of the compound. researchgate.net The true biosynthetic origin has been traced to an unculturable bacterial symbiont, Candidatus Endoecteinascidia frumentensis. smolecule.comresearchgate.net This gamma-proteobacterium lives in a symbiotic relationship with the tunicate. nih.govresearchgate.net The consistent presence of Ca. E. frumentensis in tunicate colonies that produce ecteinascidins strongly suggested it was the actual source. researchgate.net This discovery shifted the focus of biosynthetic research from the marine invertebrate to its microbial partner, highlighting the role of symbiotic microorganisms in producing complex natural products. nih.govencyclopedia.pub

Research on Biosynthetic Pathways and Enzymes

Investigation into the genome of Candidatus Endoecteinascidia frumentensis has provided insights into the biosynthesis of this compound. smolecule.com The biosynthetic gene cluster for the ecteinascidin family of compounds is notable for its unique architecture. Unlike typical bacterial secondary metabolite gene clusters that are tightly organized, the genes involved in ecteinascidin production are dispersed over a significant portion of the microbe's small genome. smolecule.com

Research has indicated that the production of these complex molecules may be a collaborative effort between the symbiont and its host. nih.gov The genome of Ca. E. frumentensis is missing certain key genes for secondary metabolism that would be necessary to produce the final ecteinascidin compounds independently. nih.gov This suggests that the bacterium may produce precursors that are then processed by the tunicate host, or that the biosynthetic pathway requires direct interaction between the two organisms. nih.gov The retention of the necessary genes for this complex biosynthesis, despite significant genome reduction in the endosymbiont, implies that the production of these compounds is crucial for the symbiotic relationship. smolecule.com

Challenges in Natural Product Sourcing for Research

The journey of this compound from discovery to potential application is emblematic of the broader challenges faced in natural product research, often referred to as the "problem of supply". nih.gov Sourcing these compounds directly from their natural marine environment presents significant hurdles.

Key Sourcing Challenges:

Low Abundance: The concentration of ecteinascidins in Ecteinascidia turbinata is extremely low. Harvesting a sufficient quantity of the tunicate for meaningful research or clinical development would have a significant ecological impact. ijpsjournal.comresearchgate.netrsc.org

Limited Supply: The availability of the source organism can be restricted, as it may be a rare or even endangered species, which complicates large-scale harvesting. ijpsjournal.com

Complex Isolation: Separating pure compounds from the complex chemical matrix of a natural source is a demanding and often inefficient process. researchgate.netrsc.org

These difficulties in obtaining ET-729 and its relatives directly from nature have spurred the development of alternative production methods. researchgate.net A semi-synthetic approach, which starts with a precursor molecule produced through bacterial fermentation, has been established to overcome the supply limitations. researchgate.netresearchgate.netacs.org Specifically, the antibiotic cyanosafracin B, produced by the bacterium Pseudomonas fluorescens, is used as a starting material for the chemical synthesis of various ecteinascidins, including ET-729. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound (ET-729)
Ecteinascidin 743 (ET-743)
Ecteinascidin 745
Ecteinascidin 759A
Ecteinascidin 759B
Ecteinascidin 770
Cyanosafracin B
Saframycin A

Advanced Chemical Synthesis and Derivatization Strategies

Semi-Synthetic Methodologies: From Microbial Precursors (e.g., Cyanosafracin B, Safracin B)

Given the challenges of total synthesis, semi-synthetic routes have proven highly effective for producing Ecteinascidin 729 and related compounds. A primary strategy involves utilizing microbial precursors, most notably cyanosafracin B, which is accessible through fermentation of the bacterium Pseudomonas fluorescens rsc.orgresearchgate.netuva.esacs.orgresearchgate.netfrontiersin.orgnih.gov. This approach offers a more robust and scalable method for obtaining these complex molecules compared to direct isolation from marine sources rsc.orgresearchgate.net. The semi-synthetic process, initially developed for ET-743, has been successfully adapted to synthesize other natural ecteinascidins, including ET-729 rsc.orgresearchgate.netacs.orgresearchgate.net.

Key Synthetic Transformations and Intermediate Derivatization (e.g., N-demethylation)

The semi-synthetic routes rely on a series of key chemical transformations to convert microbial precursors into the desired ecteinascidin structures. A crucial step in the synthesis of this compound from common intermediates, such as N-methylated precursors, involves selective N-demethylation. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) in combination with triethylamine (B128534) and trifluoroacetic anhydride (B1165640) (TFAA) rsc.orgresearchgate.netacs.orgnih.gov. This method has proven effective in yielding ET-729 with high efficiency (e.g., 85% yield) rsc.org.

Other significant transformations employed in these synthetic strategies include:

Protection and deprotection of various functional groups (e.g., amine, phenol) using protecting groups like tert-butyloxycarbonyl (BOC) and methoxymethyl ether (MEM) rsc.orggoogle.com.

Reduction of quinone groups followed by alkylation of hydroquinones google.com.

Formation of the characteristic 10-membered lactone bridge, often involving ortho-quinone methide intermediates and nucleophilic attack by thiols rsc.orgresearchgate.net.

Pictet-Spengler condensations for the construction of tetrahydroisoquinoline ring systems rsc.orgwikipedia.orgchinesechemsoc.org.

Conversion of nitrile groups to hydroxyl groups, typically using reagents like silver nitrate (B79036) (AgNO₃) rsc.orgblogspot.com.

Ketone formation via transamination reactions rsc.org.

These transformations allow for the derivatization of intermediates, facilitating the synthesis of a broad spectrum of ecteinascidin analogs that are difficult to obtain from natural sources rsc.orgnih.gov.

Development of this compound Analogs and Derivatives

The chemical synthesis efforts have not only focused on producing this compound itself but also on creating a diverse array of analogs and derivatives. These modifications are driven by the desire to understand structure-activity relationships, improve pharmacokinetic properties, or enhance potency. For example, the ability to perform N-demethylation and subsequent derivatization of the bridgehead amine allows for the synthesis of novel nitrogen-containing ecteinascidins rsc.orgnih.gov. Research has also explored modifications to the core structure, leading to compounds like phthalascidin (PT 650), which shares structural similarities with ET-743 but offers improved synthetic accessibility and stability acs.orgmdpi.com. Furthermore, efforts are underway to develop antibody-drug conjugates (ADCs) utilizing trabectedin (B1682994) and lurbinectedin (B608698) derivatives, aiming for targeted delivery of cytotoxic payloads google.com.

Scalability and Research Supply Considerations in Chemical Synthesis

The transition from laboratory-scale synthesis to larger quantities required for research and potential therapeutic development necessitates careful consideration of scalability. The semi-synthetic route starting from cyanosafracin B has been optimized to provide a robust and scalable procedure, enabling the production of multigram quantities of ecteinascidin compounds rsc.orgresearchgate.netuva.esacs.orgresearchgate.netfrontiersin.org. This approach offers a cost-effective solution for supplying these complex molecules for further investigation.

Compound List:

this compound (ET-729)

Ecteinascidin 743 (ET-743, Trabectedin, Yondelis®)

Ecteinascidin 745 (ET-745)

Ecteinascidin 759B (ET-759B)

Ecteinascidin 736 (ET-736)

Ecteinascidin 637 (ET-637)

Ecteinascidin 594 (ET-594)

Ecteinascidin 770 (ET-770)

Lurbinectedin (PM01183)

Phthalascidin (PT 650)

Cyanosafracin B

Safracin B

Mechanistic Investigations of Ecteinascidin 729 at the Molecular and Cellular Levels

Impact on DNA-Related Cellular Processes

Interaction with DNA Repair Pathways (e.g., Nucleotide Excision Repair, UvrA)

Ecteinascidin 729 significantly interferes with cellular DNA repair mechanisms, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway jnjmedicalconnect.comdrugbank.commdpi.comnih.govdovepress.comresearchgate.net. In vitro studies suggest that the drug forms a complex with components of the TC-NER system, such as XPG, thereby inhibiting DNA repair and ultimately leading to the formation of DNA double-strand breaks (DSBs) jnjmedicalconnect.com. The drug's interaction with the DNA minor groove and subsequent DNA bending appears to be central to this interference aacrjournals.org.

The homologous recombination repair (HRR) pathway is also critically involved in the cellular response to this compound-induced damage. Cells deficient in HRR exhibit significantly increased sensitivity to the compound, being approximately 100 times more sensitive than cells with functional HRR jnjmedicalconnect.comaacrjournals.orgaboutscience.eu. Conversely, cells deficient in nucleotide excision repair (NER) show reduced sensitivity to this compound dovepress.com. This differential sensitivity highlights the importance of HRR in repairing the DNA double-strand breaks induced by the drug, making this pathway pivotal for its cytotoxic activity aboutscience.eu. Furthermore, this compound has been shown to activate the DNA damage response (DDR) nih.govdoaj.org and can synergize with agents like PARP inhibitors by disrupting both single-strand break (SSB) and DSB repair pathways, including those involving PARP1/2, BRCA1/2, and RAD51 mdpi.com.

In prokaryotes, the UvrABC endonuclease complex, comprising UvrA, UvrB, and UvrC proteins, is central to NER. The UvrA protein, often in complex with UvrB, initiates damage recognition by scanning the DNA for helix distortions biorxiv.orgmdpi.comwikipedia.org. While UvrA itself has limited specificity for damaged DNA, its complex with UvrB facilitates the verification and subsequent repair of lesions biorxiv.org.

Modulation of Transcription Factor Activity

This compound profoundly impacts transcription regulation by interacting with DNA-binding proteins and transcription factors jnjmedicalconnect.comdrugbank.comaboutscience.eu. Its unique binding to the DNA minor groove and the resulting DNA bending allow the protruding Ring C of the molecule to engage with these regulatory proteins jnjmedicalconnect.comaacrjournals.org. At lower concentrations, this interaction leads to transcriptionally-dependent cell cycle arrest jnjmedicalconnect.com. The drug has demonstrated the ability to block the transcription of activated genes, such as HSP-70 and MDR1, and to influence promoters regulated by transcription factors that bind to the major groove, like Sp1 aacrjournals.org. It can either inhibit or stimulate specific transcription processes, depending on the cellular context aacrjournals.org.

Induction of Cellular Responses

The cellular consequences of this compound's molecular interactions include the induction of programmed cell death (apoptosis), activation of cellular stress responses, and perturbations in cell cycle progression.

Apoptosis Induction in Cancer Cell Lines

This compound is a potent inducer of apoptosis across a wide range of cancer cell lines jnjmedicalconnect.comnih.govplos.orgfrontiersin.orgiiarjournals.orgsmolecule.comresearchgate.netaacrjournals.orgascopubs.orgresearchgate.netresearchgate.netresearchgate.net. The drug triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways plos.orgmdpi.com. Mechanistically, it leads to the upregulation of pro-apoptotic proteins such as caspases (caspase-3, -8, -9) and p53, while downregulating anti-apoptotic proteins like Bcl-2 plos.org. Higher concentrations can also induce apoptosis via mitochondrial cytochrome c release, activation of c-Jun NH2-terminal kinase (JNK), and subsequent caspase-3 activation jnjmedicalconnect.com.

The DNA damage induced by this compound, including DSBs, is a significant driver of apoptosis aboutscience.eufrontiersin.org. The drug also contributes to apoptosis through mitochondrial membrane potential dissipation and reactive oxygen species (ROS) generation ascopubs.org. Furthermore, this compound has been observed to enhance natural killer (NK) cell activation, potentially contributing to immune-mediated cell death nih.govresearchgate.net. Its ability to induce apoptosis has been noted in various cancer types, including breast cancer, ovarian cancer, mesothelioma, and multiple myeloma nih.govresearchgate.netaacrjournals.orgascopubs.org.

Activation of Cellular Stress Response Pathways

Beyond direct DNA damage and apoptosis, this compound also activates cellular stress response pathways smolecule.com. This includes the induction of DNA damage response (DDR) activation and the generation of reactive oxygen species (ROS) nih.govdoaj.orgascopubs.org. The cellular stress induced by the drug can lead to the upregulation of ligands for NK activating receptors, potentially enhancing anti-tumor immune surveillance nih.gov. Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can contribute to apoptosis researchgate.net.

Cell Cycle Perturbations (G1 and G2 Arrest)

This compound effectively perturbs cell cycle progression, leading to arrest at various phases. It has been shown to cause transcriptionally-dependent cell cycle arrest in the S and G2/M phases jnjmedicalconnect.com. The drug primarily blocks the cell cycle at the G2 phase, with cells in the G1 phase exhibiting higher sensitivity drugbank.com. Studies have reported dose-dependent G2/M-phase cell cycle arrest, particularly at higher concentrations mdpi.complos.orgiiarjournals.orgresearchgate.net. It also induces S-phase arrest frontiersin.orgnih.govfrontiersin.org and transient S-phase arrest that progresses to G2/M nih.govfrontiersin.org. Furthermore, this compound can also induce G1 phase arrest and inhibit progression through the G0/G1 phase by reducing the expression of cyclins and cyclin-dependent kinases researchgate.netsci-hub.sesemanticscholar.orgmdpi.com.

Table 1: Cell Cycle Perturbations Induced by this compound

Cell Cycle Phase AffectedObserved EffectKey References
G1Arrest; Inhibition of progression drugbank.comresearchgate.netsci-hub.sesemanticscholar.orgmdpi.com
SArrest; Transient arrest progressing to G2/M jnjmedicalconnect.comfrontiersin.orgnih.govfrontiersin.org
G2/MArrest; Blockage; Progression from S phase jnjmedicalconnect.comdrugbank.comnih.govplos.orgplos.orgfrontiersin.orgiiarjournals.orgresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netnih.govfrontiersin.org

Mechanisms of Overcoming Drug Resistance in Preclinical Models

This compound has demonstrated the ability to overcome drug resistance in certain cancer types smolecule.com. A key mechanism involves the inhibition of the multidrug resistance-1 (MDR-1) gene, which encodes for P-glycoprotein, a major efflux pump responsible for cellular resistance to various chemotherapeutic agents drugbank.com. The drug may also prevent the development of resistance to chemotherapy more broadly aboutscience.eu.

In preclinical models, resistance to this compound has been associated with genomic alterations, such as losses in specific cytobands (4p15.2, 4p16.3, and 17q21.3), and defective transcription-coupled nucleotide excision repair (TC-NER) due to mutations in genes like UVSSA researchgate.netnih.gov. Conversely, this compound can restore tumor sensitivity to platinum-based agents by interacting with the nucleotide excision repair machinery and by inhibiting inflammatory mediators like IL-6 nih.gov. The presence of BRCA mutations, which confer homologous recombination repair deficiency (HRR deficiency), is also linked to enhanced sensitivity to this compound nih.gov.

Furthermore, this compound has shown potent activity against drug-sensitive and drug-resistant bone tumor cells researchgate.net. Its efficacy can be enhanced through combination therapies, demonstrating synergistic effects with agents such as cisplatin (B142131), Bcl-2 inhibitors, paclitaxel, doxorubicin (B1662922), olaparib, and niraparib (B1663559) mdpi.comnih.govaacrjournals.orgresearchgate.netresearchgate.netresearchgate.net. These combinations highlight potential strategies to overcome resistance and improve therapeutic outcomes.

Table 2: Comparative Sensitivity to this compound in DNA Repair Deficient Cells

DNA Repair Pathway DeficiencyRelative Sensitivity to this compoundKey References
Homologous Recombination Repair (HRR)Highly Sensitive (~100-fold increase) aacrjournals.orgaboutscience.eu
Nucleotide Excision Repair (NER)Less Sensitive (2-10-fold reduction) aboutscience.eudovepress.com

Table 3: Key Cellular Responses and Molecular Pathways Modulated by this compound

Cellular Response/PathwayMolecular Mechanisms/ObservationsKey References
DNA Repair Interference Interferes with TC-NER; Forms complex with XPG; Induces DSBs; HRR deficiency increases sensitivity; Affects DDR activation; Synergizes with PARP inhibitors. jnjmedicalconnect.comaboutscience.eumdpi.comnih.govdovepress.comresearchgate.netnih.govdoaj.org
Transcription Modulation Interacts with DNA binding proteins/transcription factors; Modulates FUS-CHOP activity; Blocks activated transcription (HSP-70, MDR1); Acts as a transcriptional regulator. jnjmedicalconnect.comdrugbank.comaacrjournals.orgaboutscience.euresearchgate.netplos.orgscilit.comnih.gov
Apoptosis Induction Upregulates caspases (3, 8, 9), p53; Downregulates Bcl-2; Induces mitochondrial cytochrome c release, JNK activation; Causes DNA fragmentation; ROS generation; Enhances NK cell activation. jnjmedicalconnect.comnih.govplos.orgresearchgate.netascopubs.orgresearchgate.netmdpi.com
Cellular Stress Response Activates stress pathways; Induces DDR activation; Generates ROS; Induces ER stress. nih.govdoaj.orgsmolecule.comascopubs.orgresearchgate.net
Cell Cycle Perturbation Arrests cells in G1, S, and G2/M phases; Blocks G2 phase; G1 cells are more sensitive. jnjmedicalconnect.comdrugbank.comnih.govplos.orgplos.orgfrontiersin.orgiiarjournals.orgresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgsci-hub.sesemanticscholar.orgmdpi.com
Overcoming Drug Resistance Inhibits MDR-1 (P-glycoprotein); Restores sensitivity to platinum agents; Synergizes with various chemotherapies (e.g., cisplatin, paclitaxel, olaparib, niraparib). drugbank.comaboutscience.eunih.govaacrjournals.orgresearchgate.netresearchgate.netresearchgate.net

Preclinical Pharmacological and Biological Activity Profiling

Preclinical Pharmacokinetic Research in Animal Models (e.g., Murine)

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Preclinical studies have provided initial insights into the pharmacokinetic profile of Ecteinascidin 729. Research conducted in murine models has characterized its behavior following administration, offering a foundation for understanding its potential therapeutic utility.

Pharmacokinetic Profile in Murine Models: In preclinical investigations using mice, ET-729 exhibited distinct pharmacokinetic parameters following both intravenous (IV) and intraperitoneal (IP) administration. Following IV administration to male CD2F1 mice, the disappearance of antiproliferative activity was described by a two-compartment open model. The mean elimination half-life was determined to be approximately 28 minutes, with a plasma clearance of 39.7 ml/min per kg nih.gov.

After IP administration, peak plasma concentrations of antiproliferative activity were observed between 6 to 15 minutes post-injection. Antiproliferative concentrations remained above 1 nM for over an hour. The intraperitoneal bioavailability of ET-729 demonstrated considerable variability, ranging from 20% to 91% nih.gov.

Metabolism: this compound has also been identified as a metabolite of Ecteinascidin 743 (ET-743), a related compound. Specifically, ET-729 is an N-demethylated metabolite of ET-743. In studies involving rat and human liver preparations, ET-743 metabolism was found to be mediated by cytochrome P450 (CYP) isoforms, particularly CYP3A4. ET-729 was detected in incubations with human cDNA-expressed CYP3A4 and CYP2E1 microsomes. Furthermore, the biliary excretion of ET-729 was observed to be significantly higher in female rats compared to male rats, suggesting a potential role in hepatic toxicity aacrjournals.org. In human clinical studies of ET-743, ET-729 was identified as the only pharmacologically active metabolite, although its plasma concentrations were consistently below the limit of quantification fda.gov.

Urinary Excretion: Following both IV and IP administration in mice, antiproliferative activity was detected in all urine samples collected. However, the total 48-hour urinary recovery of ET-729 was less than 0.1% of the administered dose nih.gov.

Summary of Murine Pharmacokinetic Parameters:

ParameterValueRoute of AdministrationNotes
Elimination Half-life28 minIntravenousDescribed by a two-compartment model
Plasma Clearance39.7 ml/min/kgIntravenous
Peak Activity (IP)6-15 min post-injectionIntraperitonealAntiproliferative activity > 1 nM for > 1 hr
Bioavailability20-91%IntraperitonealVariable range
48-hr Urinary Recovery< 0.1%IV & IP

Stability and Bioanalytical Methodologies

The accurate quantification and stability assessment of ET-729 in biological matrices are critical for its preclinical evaluation. Methodologies employing High-Performance Liquid Chromatography (HPLC) and bioassays have been developed and utilized for these purposes.

Stability Characteristics: Studies have assessed the stability of ET-729 under various conditions. HPLC analysis indicated that ET-729 is stable in organic solvents, mobile phase, and acidic buffer solutions, with a half-life exceeding 100 hours (t½ > 100 h) nih.gov. However, its stability was diminished under neutral and basic conditions, with half-lives reported to be less than 14 hours (t½ < 14 h) nih.gov. In the context of biological matrices, while ET-743 showed limited stability in human plasma at room temperature (up to 5 hours), ET-729's stability in plasma was less extensively detailed in the available literature, though it was considered for use as an internal standard in assays for ET-743 scispace.comijrpc.com.

Bioanalytical Methodologies: A reverse-phase HPLC assay and an L1210 cell bioassay were developed specifically for ET-729. These methods were instrumental in conducting stability assessments and murine pharmacokinetic studies nih.govaacrjournals.org. The L1210 cell bioassay measures the antiproliferative activity of the compound, serving as a sensitive tool for detecting its presence and potency in biological samples nih.govaacrjournals.org.

More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have also been employed for the analysis of ET-743 and its metabolites, including ET-729, in various studies. These methods offer high sensitivity and specificity for quantifying compounds in complex biological matrices fda.govscispace.comijrpc.com. The development of robust bioanalytical methods is essential for accurately determining the concentration and disposition of ET-729 in preclinical research.

Summary of Stability Data:

ConditionStability (Half-life)Notes
Organic solvents> 100 hoursStable
Mobile phase> 100 hoursStable
Acidic buffer> 100 hoursStable
Neutral buffer< 14 hoursDiminished stability
Basic buffer< 14 hoursDiminished stability
Human Plasma (ET-743)Up to 5 hoursAt room temperature (Indirect relevance)

Combination Therapy Research in Preclinical Settings

Research into combination therapies aims to enhance the efficacy of anticancer agents or overcome resistance mechanisms. While extensive preclinical combination studies have been reported for Ecteinascidin 743 (ET-743), also known as trabectedin (B1682994), direct preclinical combination therapy research specifically involving this compound (ET-729) is not extensively detailed in the provided literature. The majority of combination studies focus on ET-743, often highlighting its synergistic or additive effects when combined with other chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin (B142131) in various preclinical models, including sarcoma cell lines and xenografts dovepress.comgoogle.comunifiedpatents.comresearchgate.net. These studies suggest that ET-743 can enhance the cytotoxic activity of these agents, leading to improved antitumor responses. However, specific preclinical investigations detailing the combination of ET-729 with other agents are not prominently featured in the reviewed search results.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications with DNA Binding Affinity and Selectivity

The interaction of Ecteinascidin 729 with DNA is a critical determinant of its cytotoxic effects. Structure-activity relationship studies have demonstrated that even minor structural modifications can significantly alter its DNA binding affinity and sequence selectivity. A key point of comparison is its close analog, Trabectedin (B1682994) (ET-743). The primary structural difference between ET-729 and ET-743 is the methylation at the N12 position; ET-729 is the N12-demethylated analog of ET-743.

This seemingly subtle change has a profound impact on DNA sequence recognition. While both compounds bind covalently to the N2 position of a central guanine (B1146940) within the minor groove of the DNA, their selectivity for specific triplet sequences differs. researchgate.net Research has shown that although both ET-729 and ET-743 can target several DNA sequences, such as those containing an AGA triplet, only ET-729 is capable of covalently modifying a CGA triplet. researchgate.netnih.gov This altered selectivity is attributed to the absence of the methyl group at N12 in ET-729, which changes the hydrogen bonding patterns and steric interactions within the DNA minor groove prior to covalent bond formation. nih.gov

The A and B tetrahydroisoquinoline (THIQ) subunits of the ecteinascidin scaffold are crucial for this interaction, as they form a network of hydrogen bonds with the DNA bases, which helps to properly orient the reactive carbinolamine moiety for alkylation. nih.gov These non-covalent interactions are a primary factor in the sequence recognition and reactivity of the molecule. The unique ability of ET-729 to target the CGA sequence highlights how a single functional group modification can fine-tune the DNA binding properties of this class of compounds. Upon binding, ecteinascidins induce a bend in the DNA helix toward the major groove, a distinctive feature among minor groove binding agents. nih.gov

CompoundKey Structural Difference from ET-729Effect on DNA Binding Selectivity
This compound (ET-729)-Covalently modifies the central guanine in selected DNA triplets, including CGA. researchgate.net
Trabectedin (ET-743)Methyl group at N12 positionTargets several sites, but does not achieve covalent modification of the CGA triplet. researchgate.net

Identification of Key Pharmacophoric Elements for Biological Activity

The potent biological activity of this compound is derived from a specific arrangement of functional groups and structural motifs, collectively known as its pharmacophore. The core structure of ecteinascidins consists of three fused tetrahydroisoquinoline (THIQ) units, labeled as subunits A, B, and C. nih.gov

The key pharmacophoric elements essential for the biological activity of ET-729 are:

The Pentacyclic Core (Subunits A and B): These two THIQ units form a rigid, pentacyclic system that is responsible for recognizing and binding to the minor groove of DNA. nih.gov This scaffold promotes the alkylation of DNA through specific hydrogen bonding interactions with the target DNA sequence. nih.gov

The Carbinolamine Moiety: This functional group, located at the junction of subunits A and B, is the electrophilic center of the molecule. It is essential for the formation of a covalent adduct with the exocyclic N2 amino group of guanine bases in the DNA minor groove. researchgate.net

The N12 Position: The secondary amine at the N12 position in ET-729 (which is demethylated compared to ET-743) plays a crucial role. The protonated form of this amine is believed to act as a catalyst in the formation of a reactive iminium ion intermediate, which facilitates the DNA alkylation reaction. acs.org

Together, these elements create a molecule that can selectively bind to the DNA minor groove and form a stable, covalent adduct, ultimately leading to the disruption of DNA replication and transcription, and inducing cell death.

Rational Design and Synthesis of Novel Ecteinascidin Analogs with Improved Properties

The potent antitumor activity of ecteinascidins has spurred significant efforts in the rational design and synthesis of novel analogs with the aim of improving their therapeutic properties, such as enhanced potency, increased stability, and better tumor selectivity. The limited availability of these compounds from their natural marine tunicate source, Ecteinascidia turbinata, has also driven the development of synthetic and semi-synthetic routes to produce these complex molecules and their derivatives. researchgate.net

A major breakthrough in this area was the development of a semi-synthetic process starting from cyanosafracin B, an antibiotic produced by the fermentation of Pseudomonas fluorescens. acs.org This methodology has not only provided a more reliable supply of natural ecteinascidins like ET-729 but has also opened up avenues for the creation of a wide variety of analogs by allowing for modifications at various stages of the synthesis. researchgate.netacs.org

Several synthetic analogs have been developed, with some showing promise in preclinical and clinical settings.

Phthalascidin (PT-650): This is a rationally designed, wholly synthetic analog of ET-743. It was developed to be more chemically stable and easier to synthesize than the natural product while retaining a comparable level of antitumor activity and a similar mode of action. nih.gov

Lurbinectedin (B608698) (PM01183): A synthetic analog of the ecteinascidin family, lurbinectedin has demonstrated significant antitumor activity and is known to inhibit transcription by binding to CG-rich sequences in the DNA minor groove. nih.gov

Ecubectedin (PM14) and PM54: These are other synthetic ecteinascidin analogs that have been evaluated for their preclinical antitumor effects, showing efficacy in reducing cell proliferation and migration in certain cancer models. nih.gov

AnalogOriginNotable Properties/Modifications
Phthalascidin (PT-650)SyntheticMore readily synthesized and more stable than ET-743, with a comparable in vitro potency and mode of action. nih.gov
Lurbinectedin (PM01183)SyntheticPreferentially binds to CG-rich sequences in the minor groove of DNA, inhibiting transcription. nih.gov
Ecubectedin (PM14)SyntheticEffective in reducing cell proliferation and migration in preclinical cancer models. nih.gov
PM54SyntheticDemonstrated strong impairment of invasion and migration in preclinical studies. nih.gov

Computational Chemistry and Molecular Modeling Approaches (e.g., Molecular Dynamics Simulations)

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex interactions between this compound and its biological targets. These approaches provide detailed, atom-level insights that complement experimental data and guide the rational design of new analogs.

Molecular dynamics (MD) simulations have been particularly valuable in understanding the nuances of ET-729's interaction with DNA. For instance, MD simulations have been employed to study the precovalent complexes of both ET-729 and ET-743 with DNA. nih.gov These simulations have been instrumental in explaining the differential DNA-binding selectivity observed between the two molecules. By modeling the non-covalent interactions that precede the formation of the covalent bond, researchers have been able to explain in atomic detail how the absence of the N12-methyl group in ET-729 allows it to favorably interact with and subsequently alkylate the CGA triplet, a sequence that is not modified by ET-743. nih.gov

Furthermore, computational studies have been used to model the conformational changes in DNA upon the binding of ecteinascidin compounds. These simulations have confirmed that the formation of the drug-DNA adduct leads to a significant bending of the DNA helix toward the major groove. nih.govacs.org This structural distortion is believed to be a key factor in the downstream biological consequences of DNA alkylation by this class of compounds, including the interference with DNA repair mechanisms and the activity of transcription factors. researchgate.net These modeling techniques provide a powerful platform for predicting the DNA binding properties of novel, rationally designed analogs, thereby accelerating the discovery of new potential therapeutic agents. nih.govnih.gov

Advanced Research Methodologies and Analytical Techniques for Ecteinascidin 729

Spectroscopic and Chromatographic Techniques for Research

A comprehensive understanding of Ecteinascidin 729's chemical identity, purity, stability, and quantification necessitates the application of advanced spectroscopic and chromatographic techniques. These methods are crucial for its characterization, isolation, and analysis in various biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound. It has been instrumental in its purification, characterization, and stability studies. For instance, this compound has a characteristic retention time of 15.7 minutes when analyzed using a Whatman Partisil 10 ODS-3 column with a mobile phase consisting of 70:30 methanol-aqueous Tris (0.05 M, pH 7.5) at a flow rate of 2.8 mL/min google.comgoogleapis.comgoogle.com. HPLC assays have also demonstrated that ET-729 exhibits good stability in organic solvents, mobile phases, and acidic buffers (half-life > 100 hours), but its stability is diminished under neutral and basic conditions (half-life < 14 hours) nih.govresearchgate.net. More sensitive HPLC-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) methods have been developed for its quantification in biological fluids, achieving lower limits of quantification (LLOQ) as low as 0.025 ng/mL in human plasma, which is vital for pharmacokinetic studies mdpi.comnih.gov.

Mass Spectrometry (MS): Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), plays a critical role in identifying and quantifying this compound and its potential metabolites. Techniques like Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FABMS/MS) have been employed for structural elucidation, aiding in the localization of atoms within the molecule google.comgoogle.com. The characteristic fragmentation patterns observed in MS can provide further structural information mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for confirming the complex chemical structure of this compound and its derivatives google.comgoogle.comnice.org.ukresearchgate.netuba.ar. It provides detailed information about the molecular framework, confirming the identity and purity of synthesized or isolated compounds nice.org.uk.

Thin-Layer Chromatography (TLC): TLC is often used as an initial method for characterizing compounds and monitoring chromatographic separations, providing characteristic Rf values in different solvent systems for this compound google.comgoogleapis.comgoogle.com.

Infrared (IR) Spectroscopy and Optical Rotation: IR spectroscopy provides functional group information, aiding in structural confirmation google.comnice.org.uk, while optical rotation measurements are used to assess the chiral purity of the compound google.comgoogleapis.com.

Table 1: Spectroscopic and Chromatographic Characterization of this compound

TechniqueParameterValue(s)Reference(s)
HPLCRetention Time15.7 min (Whatman Partisil 10 ODS-3, 70:30 MeOH:0.05M Tris) google.comgoogleapis.comgoogle.com
HPLC-MS/MSQuantification in Human PlasmaLLOQ: 0.025 ng/mL mdpi.comnih.gov
NMR SpectroscopyStructure Elucidation & ConfirmationConfirmed google.comgoogle.comnice.org.uk
MS (FABMS/MS, LC-MS)Structural Analysis, Identification, QuantificationUsed for structural elucidation and metabolite identification google.comgoogle.commdpi.com
IR SpectroscopyStructural ConfirmationCharacteristic absorption bands observed google.comnice.org.uk
TLCCharacterizationSpecific Rf values reported in various solvent systems google.comgoogleapis.comgoogle.com
Optical RotationChiral Purity AssessmentMeasured values reported google.comgoogleapis.com

Cell-Based Assays for Mechanistic and Efficacy Studies

Cell-based assays are fundamental for evaluating the biological activity of this compound, elucidating its mechanism of action, and assessing its efficacy against various cancer cell types. These assays provide direct evidence of the compound's impact on cellular processes.

Mechanism of Action: this compound, along with other ecteinascidins, exerts its cytotoxic effects primarily through binding to the minor groove of DNA. This interaction leads to the formation of covalent adducts, particularly at the N-2 position of guanine (B1146940) bases nih.govsmolecule.comacs.orgnih.govresearchgate.netunimi.it. This DNA binding disrupts crucial cellular functions such as transcription and DNA replication, ultimately leading to cell cycle arrest, predominantly at the G2/M phase, and programmed cell death (apoptosis) mdpi.comnih.govresearchgate.netnih.govgsea-msigdb.org.

Efficacy and Cytotoxicity: Studies have demonstrated the potent antiproliferative and cytotoxic activity of ET-729 against a range of cancer cell lines. For instance, in L1210 leukemia cells, the 50% growth inhibitory concentration (IC50) was determined to be 37 pM in the absence of murine plasma and 72 pM in its presence nih.gov. In ovarian cancer cell lines, including clear cell carcinoma (CCC) and serous adenocarcinoma (SAC) subtypes, trabectedin (B1682994) treatment resulted in 40% to 80% growth inhibition at the highest concentrations tested after 48 hours aacrjournals.org. Furthermore, ET-729 has shown selective cytotoxicity towards human monocytes dovepress.com.

Table 2: Cell-Based Cytotoxicity of this compound

Cell Line(s)Assay TypeIC50 Value / EffectReference(s)
L1210 (no murine plasma)Growth Inhibition37 pM nih.gov
L1210 (with murine plasma)Growth Inhibition72 pM nih.gov
Ovarian Cancer (CCC & SAC cell lines)Growth Inhibition40-80% inhibition at highest concentration tested aacrjournals.org
Various Cancer Cell Lines (general activity)CytotoxicityNanomolar to picomolar range unimi.it

Molecular Biology Techniques for Target Validation and Pathway Analysis

Molecular biology techniques are essential for dissecting the precise molecular targets and cellular pathways affected by this compound. These methods allow researchers to validate potential drug targets and map the intricate downstream effects of the compound.

Target Identification and Validation: The primary molecular target of this compound is DNA, where it binds to the minor groove, forming covalent adducts with guanine bases nih.govsmolecule.comacs.orgnih.govresearchgate.netunimi.it. This interaction leads to DNA bending and interference with essential cellular machinery. Research has also identified the nucleotide excision repair (NER) pathway as a key player, with ET-743 known to inhibit this DNA repair mechanism mdpi.comnih.gov. In specific cancer types, such as myxoid liposarcoma, the chimeric protein FUS-CHOP is implicated, and ET-743 has been shown to cause its detachment from DNA binding sites, thereby restoring adipocyte differentiation nih.gov. Other DNA-binding proteins and transcription factors are also affected by this interaction nih.govdovepress.com.

Pathway Analysis: this compound triggers a cascade of cellular events, impacting several critical pathways. These include cell cycle regulation, where it induces a significant G2/M phase arrest mdpi.comnih.govresearchgate.netnih.govgsea-msigdb.org. It also plays a role in initiating apoptosis and activating stress response pathways smolecule.comnih.govmdpi.comgsea-msigdb.org. Furthermore, ET-743 modulates gene transcription and can influence the tumor microenvironment by affecting immune cells like macrophages and monocytes nih.govnih.govdovepress.comfrontiersin.org. Studies have identified the upregulation of genes related to DNA-damage response, cell cycle control, and stress responses following ET-743 administration gsea-msigdb.org.

Table 3: Key Pathways and Molecular Targets Modulated by this compound

Target/PathwayModulated ProcessEffectReference(s)
DNA Minor Groove (Guanine N-2)DNA BindingForms covalent adducts, bends DNA, disrupts transcription and replication nih.govsmolecule.comacs.orgnih.govresearchgate.netunimi.it
Nucleotide Excision Repair (NER)DNA Repair PathwayInhibition of repair mechanisms mdpi.comnih.gov
Cell CycleG2/M Phase ArrestHalts cell division mdpi.comnih.govresearchgate.netnih.govgsea-msigdb.org
Transcription RegulationGene ExpressionInterference with transcription factors and processes nih.govnih.govdovepress.com
FUS-CHOP ProteinAdipocyte Differentiation (in Myxoid Liposarcoma)Detaches from DNA binding sites, restoring differentiation nih.gov
DNA Damage ResponseCellular Stress and RepairUpregulation of associated genes (e.g., RAD17, BRCA1, p53DINP1) gsea-msigdb.org
Tumor MicroenvironmentImmune Cell Function (e.g., Monocytes, Macrophages)Modulation of immune cell activity and cytokine production dovepress.comfrontiersin.org

In Silico Approaches for Drug Design and Mechanism Prediction

Computational and in silico methodologies are increasingly vital in modern drug discovery, offering powerful tools for predicting drug behavior, designing novel analogs, and identifying potential synergistic combinations. For this compound, these approaches aid in understanding its complex interactions and therapeutic potential.

Drug Design and Mechanism Prediction: Computational studies, including molecular modeling and simulations, are employed to elucidate the sequence selectivity of ecteinascidins and their precise binding modes within the DNA minor groove smolecule.comacs.orgnih.gov. These methods help predict how structural modifications might influence binding affinity and specificity. Molecular dynamics simulations, for instance, are used to study how structural changes affect binding selectivity and affinity for different DNA sequences smolecule.com. These in silico analyses contribute to a deeper understanding of the drug-target interactions at a molecular level.

Synergism Identification: In silico drug repositioning strategies leverage large-scale transcriptional datasets and databases, such as the Connectivity Map, to identify potential synergistic drug combinations mdpi.comresearchgate.netnih.govnih.govmdpi.com. By comparing gene expression signatures induced by this compound with those of other compounds, researchers can identify drugs that modulate similar cellular pathways. This approach has highlighted potential synergisms with compounds targeting pathways like the cell cycle, PPARalpha, and Rho GTPases, offering new avenues for combination therapy development mdpi.comresearchgate.netnih.govnih.gov.

Compound List

this compound (ET-729)

Ecteinascidin 743 (ET-743, Trabectedin, Yondelis)

Ecteinascidin 745

Ecteinascidin 759A

Ecteinascidin 759B

Ecteinascidin 770

Ecteinascidin 736

Ecteinascidin 722

Ecteinascidin 637

Ecteinascidin 594

Saframycin B

Cyanosafracin B

Lurbinectedin (B608698)

Mitomycin-c

Topoisomerase II inhibitors

PKC inhibitor

Chk1 inhibitor

Glutamate receptor antagonist

Olaparib

Niraparib (B1663559)

Veliparib

Iniparib

Everolimus

Doxorubicin (B1662922)

Vincristine

Campthotecin

Irinotecan

Flavopiridol

Chromomycin A3

Actinomycin D

3′-deamino-3′-(4-morpholinyl)-13-dihydroadriamycin

Agosterol A

HMGA1

Future Perspectives and Research Trajectories for Ecteinascidin 729

Elucidating Remaining Unknowns in Biosynthesis and Metabolism

Despite the progress in understanding the ecteinascidins, specific details regarding the complete biosynthesis and metabolic fate of ET-729 remain areas for further exploration. Research has indicated that ecteinascidins are complex tetrahydroisoquinoline alkaloids, with ET-743's biosynthesis potentially involving nonribosomal peptide synthetase (NRPS) modules and associated enzymes, possibly produced by bacterial symbionts within the host tunicate, Ecteinascidia turbinata nih.gov. Studies have utilized cell-free extracts from Ecteinascidia turbinata to investigate the origins of ecteinascidins, suggesting that diketopiperazines derived from tyrosine are early intermediates in the biosynthetic pathway flvc.org. Further research is needed to map the precise enzymatic steps and genetic pathways responsible for ET-729 production, which could inform methods for enhanced production, potentially through metabolic engineering or heterologous expression systems nih.gov. Understanding how ET-729 is metabolized within biological systems is also crucial for optimizing its therapeutic use, though detailed metabolic studies specifically for ET-729 are less documented than for ET-743.

Exploring Novel Molecular Targets and Off-Targets

Ecteinascidins, including ET-729, are known to interact with DNA, primarily by binding to the minor groove and forming adducts. This interaction disrupts critical cellular processes such as transcription and DNA repair ontosight.ainih.govrsc.orgnih.govnewdrugapprovals.org. Specifically, ET-729 has been identified as a potent agent for triplet DNA binding at the CGA site mdpi.com. The mechanism involves alkylation of the N2 of guanine (B1146940), leading to DNA bending and interference with transcription factors like NF-Y, ultimately inducing apoptosis in cancer cells rsc.orgnih.govnewdrugapprovals.org. Future research aims to comprehensively identify all molecular targets ET-729 interacts with, including potential off-targets. A thorough understanding of these interactions is vital for predicting efficacy, optimizing drug design, and minimizing unintended cellular effects. Investigating how ET-729 modulates cellular pathways beyond direct DNA binding, such as its impact on specific repair mechanisms or signaling cascades, will be key to unlocking new therapeutic strategies.

Developing Next-Generation Ecteinascidin Analogs

The structural complexity and potent bioactivity of ecteinascidins make them attractive scaffolds for medicinal chemistry efforts. Structure-activity relationship (SAR) studies are essential for developing next-generation analogues with improved pharmacological properties, such as enhanced potency, better pharmacokinetic profiles, reduced toxicity, or activity against resistant cancer cell lines researchgate.netresearchgate.net. Semisynthetic approaches, building upon the established pathways for ET-743, have already provided access to ET-729 and other natural ecteinascidins like ET-745, ET-759B, ET-736, ET-637, and ET-594 rsc.orgresearchgate.netacs.orgresearchgate.net. These methods, often starting from precursors like cyanosafracin B, allow for the preparation of diverse analogues researchgate.netacs.org. Future research will focus on rational drug design, employing techniques such as targeted modifications of the tetrahydroisoquinoline subunits or the pentacyclic core to create derivatives with superior therapeutic indices.

Table 1: Ecteinascidin Family Members and Related Compounds

Compound Name Primary Source/Origin Key Characteristic/Relation
Ecteinascidin 729 (ET-729) Marine tunicate Ecteinascidia turbinata Potent antitumor agent, analogue of ET-743
Ecteinascidin 743 (ET-743) Marine tunicate Ecteinascidia turbinata Clinically approved antitumor agent (Trabectedin, Yondelis®)
Ecteinascidin 745 Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Ecteinascidin 759A Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Ecteinascidin 759B Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Ecteinascidin 770 Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Ecteinascidin 736 Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Ecteinascidin 637 Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Ecteinascidin 594 Marine tunicate Ecteinascidia turbinata Antitumor agent, analogue of ET-743
Cyanosafracin B Bacterial fermentation (Pseudomonas fluorescens) Precursor for semisynthesis of ecteinascidins
Phthalascidin (Pt-650) Synthetic analogue Structurally related to ET-743, potent antitumor activity

Expanding Preclinical Applications and Translational Research Directions

The potent antiproliferative activity of ET-729 against various cancer cell lines, including P388 leukemia and B16 melanoma nih.gov, underscores its potential for broader preclinical applications. Translational research is crucial for bridging the gap between laboratory findings and clinical utility krebshilfe.denih.govnih.gov. Future directions include exploring ET-729's efficacy in a wider range of cancer models, particularly those that are resistant to existing therapies or that exhibit specific molecular vulnerabilities. Investigating its potential in combination therapies, potentially synergizing with other anticancer agents or immunotherapies, represents another significant avenue mdpi.com. Furthermore, understanding the detailed pharmacokinetics and pharmacodynamics of ET-729, similar to studies conducted for ET-743, will be essential for guiding its clinical development. Efforts to optimize its delivery and stability, potentially through advanced formulation strategies, could also enhance its therapeutic index and expand its application in treating various neoplastic diseases.

Compound Name List:

this compound (ET-729)

Ecteinascidin 743 (ET-743)

Ecteinascidin 745

Ecteinascidin 759A

Ecteinascidin 759B

Ecteinascidin 770

Ecteinascidin 736

Ecteinascidin 637

Ecteinascidin 594

Cyanosafracin B

Phthalascidin (Pt-650)

Lurbinectedin (B608698) (PM01183)

Q & A

Q. How should researchers design a systematic review to evaluate this compound’s therapeutic potential across heterogeneous studies?

  • Answer : Define inclusion criteria (e.g., in vivo efficacy, toxicity thresholds) and exclusion criteria (e.g., non-peer-reviewed sources). Use PRISMA guidelines for transparency. Extract data into standardized templates (e.g., efficacy metrics, sample sizes). Assess bias via ROBINS-I tool. For meta-analysis, employ random-effects models to account for heterogeneity (e.g., species, tumor models) .

Methodological Notes

  • Data Interpretation : Always distinguish between raw data (e.g., NMR peaks) and interpreted results (e.g., structural assignments). Use error bars and confidence intervals to quantify uncertainty .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Avoid selective data presentation; negative results (e.g., lack of cytotoxicity in certain cell lines) are critical for unbiased reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.